![molecular formula C14H10N2O3 B068860 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid CAS No. 174533-98-3](/img/structure/B68860.png)
2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
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Overview
Description
The compound seems to be a derivative of benzoic acid, which is a type of aromatic carboxylic acid . It has a benzimidazole ring, which is a fused benzene and imidazole ring, and a phenolic group, which is a benzene ring with a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For example, 4-Hydroxyphenylacetic acid and its analogues can be biosynthesized from lignin-related p-Coumaric and Ferulic Acids .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But aromatic compounds like this often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, it’s likely that this compound would be a solid at room temperature . It might be soluble in polar solvents like water, but without specific information, this is just a conjecture .Scientific Research Applications
Acylation of Phenols and Amines
This compound is utilized as a reagent in the acylation process of phenols and amines . Acylation is a critical reaction in organic synthesis, often employed to protect hydroxyl groups in phenols or to modify the chemical properties of amines. This application is significant in the synthesis of complex organic molecules and pharmaceuticals.
Fluorometric Determination of Oxidative Enzymes
The compound is also used in the fluorometric determination of oxidative enzymes . These enzymes, which include oxidases and peroxidases, play vital roles in various biological processes, including metabolism and the detoxification of drugs and toxins. The ability to accurately measure their activity is crucial for biochemical research and diagnostics.
Mechanism of Action
Target of Action
The primary target of 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine . It is found in nearly all aerobic forms of life .
Mode of Action
The compound interacts with HPPD, which is categorized within a class of oxygenase enzymes . The HPPD reaction occurs through a NIH shift and involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented .
Result of Action
Given its interaction with hppd, it may influence the catabolism of tyrosine and the production of downstream metabolites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-10-4-1-8(2-5-10)13-15-11-6-3-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKGDUQIIAXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420618 |
Source
|
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
CAS RN |
174533-98-3 |
Source
|
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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